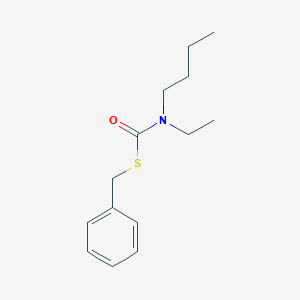
S-Benzyl butyl(ethyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl butyl(ethyl)carbamothioate: is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate functional group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl butyl(ethyl)carbamothioate typically involves the reaction of a benzyl halide with a butyl(ethyl)carbamothioate precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: S-Benzyl butyl(ethyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or butyl(ethyl) groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
S-Benzyl butyl(ethyl)carbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-Benzyl butyl(ethyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
S-Ethyl dipropyl carbamothioate: Another carbamothioate compound with similar chemical properties.
S-Propyl dipropylcarbamothioate:
Uniqueness: S-Benzyl butyl(ethyl)carbamothioate is unique due to its specific combination of benzyl and butyl(ethyl) groups, which may confer distinct chemical and biological properties compared to other carbamothioates.
Propriétés
Numéro CAS |
85785-21-3 |
|---|---|
Formule moléculaire |
C14H21NOS |
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
S-benzyl N-butyl-N-ethylcarbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-3-5-11-15(4-2)14(16)17-12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3 |
Clé InChI |
SUBYHMQYWPECDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C(=O)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


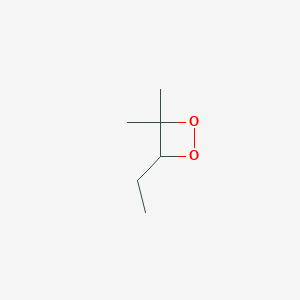
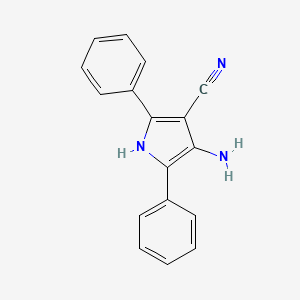
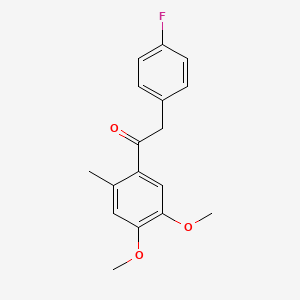

![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)

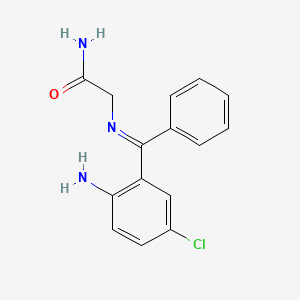
![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)
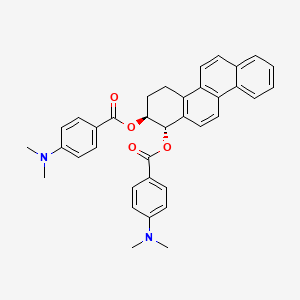
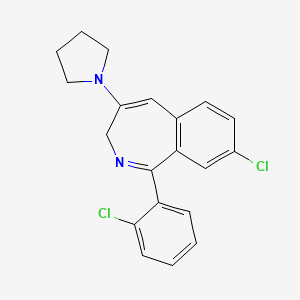
![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
